Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate
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Overview
Description
Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate is a complex organic compound that features a benzoate core substituted with hydroxy and triazolyliminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-3,5-diformylbenzoate and 1,2,4-triazole derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole rings can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like copper(I) iodide (CuI).
Major Products
The major products formed from these reactions include various substituted benzoates and triazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of triazole rings.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzyme active sites, inhibiting their function. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with similar biological activities.
Benzotriazole: Known for its corrosion inhibition properties.
Methyl 2-hydroxybenzoate: Shares the benzoate core but lacks the triazole substituents.
Uniqueness
Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate is unique due to the combination of hydroxy, benzoate, and triazole functionalities in a single molecule
Properties
IUPAC Name |
methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8O3/c1-25-14(24)12-3-10(4-19-21-6-15-16-7-21)2-11(13(12)23)5-20-22-8-17-18-9-22/h2-9,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLISLHSUTPRBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C=NN2C=NN=C2)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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